N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring:
- A 2,3-dihydro-1,4-benzodioxin moiety linked to the acetamide nitrogen.
- A pyrrolo[3,2-d]pyrimidine core substituted with an ethyl group at N-3, a phenyl group at C-7, and a ketone at C-2.
- A sulfanyl bridge connecting the pyrrolopyrimidine to the acetamide.
Its molecular formula is approximately C₂₃H₂₂N₄O₄S₂ (molecular weight ~482.6 g/mol), with key properties including moderate hydrophobicity (XLogP3 ~3.3) and hydrogen-bonding capacity (1 donor, 8 acceptors) .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-2-28-23(30)22-21(17(13-25-22)15-6-4-3-5-7-15)27-24(28)33-14-20(29)26-16-8-9-18-19(12-16)32-11-10-31-18/h3-9,12-13,25H,2,10-11,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRFUJKUFISSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic uses in conditions like type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamides and acetamides. The synthesis typically involves:
- Formation of the Benzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives.
- Sulfonamide Formation : Reacting with sulfonyl chlorides to introduce the sulfonamide moiety.
- Acetamide Derivation : Further derivatization with 2-bromo-N-(un/substituted phenyl)acetamides to yield the desired compound.
The structures of these compounds are confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) .
Enzyme Inhibition Studies
The primary focus of biological activity studies on this compound has been its inhibitory effects on key enzymes associated with metabolic disorders. Notably:
-
α-Glucosidase Inhibition :
- The synthesized compounds exhibit weak to moderate inhibition against α-glucosidase, an enzyme crucial for carbohydrate metabolism.
- IC50 values for some derivatives ranged from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating potential for managing postprandial hyperglycemia in T2DM .
-
Acetylcholinesterase Inhibition :
- Some derivatives have shown promise in inhibiting acetylcholinesterase, which is significant for potential therapeutic applications in AD.
- The mechanism of action likely involves competitive inhibition, where the compound competes with acetylcholine for binding at the enzyme's active site.
Case Study: Anti-Diabetic Potential
A study evaluated a series of related compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) for their anti-diabetic properties:
- Methodology : The compounds were tested for their ability to inhibit α-glucosidase activity in vitro.
- Results : Compounds demonstrated varying degrees of inhibition; those with lower IC50 values were more effective and are considered promising candidates for further development as anti-diabetic agents .
Table of Biological Activity
| Compound Name | α-Glucosidase IC50 (μM) | Acetylcholinesterase IC50 (μM) | Therapeutic Potential |
|---|---|---|---|
| Compound A | 86.31 | TBD | Moderate |
| Compound B | 81.12 | TBD | Moderate |
| Acarbose | 37.38 | N/A | Established |
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several steps. The initial synthesis typically starts from 2,3-dihydrobenzo[1,4]-dioxin derivatives combined with various sulfonamide and acetamide moieties. The process includes:
- Formation of Benzodioxin Derivatives : The benzodioxin core is synthesized through the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate sulfonyl chlorides.
- Introduction of Pyrrolopyrimidine Moiety : The pyrrolopyrimidine structure is introduced via nucleophilic substitution reactions involving 2-bromo-N-(un/substituted phenyl)acetamides.
- Final Coupling : The final product is obtained by coupling the benzodioxin derivative with the pyrrolopyrimidine component through a thiol linkage.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for further research in medicinal chemistry:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
- Antioxidant Properties : Some studies suggest that the compound may possess antioxidant properties due to its structural characteristics, which could help mitigate oxidative stress-related conditions.
- Anticancer Potential : Preliminary investigations indicate that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells through various mechanisms.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The pyrrolo[3,2-d]pyrimidine core in the target compound is distinct from thieno[3,2-d]pyrimidine () or 1,3,4-oxadiazole (), influencing electronic properties and binding interactions.
Key Observations :
- Benzodioxin-containing derivatives (e.g., compound 162, BRD1401) demonstrate diverse activities, from anti-inflammatory to anti-bacterial, highlighting the scaffold’s versatility .
Physicochemical and Crystallographic Properties
Table 3: Molecular and Crystallographic Data
Preparation Methods
Reaction Components and Conditions
-
Starting materials :
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Ethyl-substituted 6-aminouracil (1.5 mmol)
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Phenylglyoxal monohydrate (1.5 mmol)
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Thiobarbituric acid (1.5 mmol)
-
-
Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
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Solvent : Ethanol (10 mL)
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Temperature : 50°C, 4–6 hours
The reaction proceeds through a sequential Knoevenagel condensation, Michael addition, and cyclization to yield 3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. Thiolation is achieved by treating the intermediate with phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux for 12 hours, introducing the 2-thiol group.
Table 1: Optimization of Pyrrolo[3,2-d]pyrimidine-2-thiol Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% TBAB | 88 |
| Solvent | Ethanol | 85 |
| Temperature | 50°C | 88 |
| Reaction Time | 6 hours | 88 |
Characterization :
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FT-IR : 1715 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.45–7.53 (m, 5H, Ph), 8.21 (s, 1H, pyrrole-H).
Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
The benzodioxane-acetamide intermediate is prepared via nucleophilic acyl substitution.
Procedure
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Benzodioxin-6-amine synthesis :
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2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 mmol) is suspended in 20 mL dichloromethane.
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Bromoacetyl bromide (1.2 mmol) is added dropwise at 0°C.
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Triethylamine (2.0 mmol) is introduced to scavenge HBr.
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Stirred for 3 hours at room temperature.
-
Table 2: Reaction Parameters for Bromoacetamide Formation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 92 |
| Solvent | Dichloromethane | 90 |
| Temperature | 0°C → RT | 92 |
Characterization :
-
FT-IR : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 645 cm⁻¹ (C-Br).
-
¹H NMR (400 MHz, CDCl₃) : δ 4.25 (s, 4H, OCH₂CH₂O), 6.72–6.80 (m, 3H, Ar-H), 3.82 (s, 2H, CH₂Br), 8.15 (s, 1H, NH).
Coupling of Pyrrolo[3,2-d]pyrimidine-2-thiol with Bromoacetamide
The final step involves a nucleophilic substitution to form the sulfanyl bridge.
Reaction Conditions
-
Reagents :
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Pyrrolo[3,2-d]pyrimidine-2-thiol (1.0 mmol)
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N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (1.0 mmol)
-
-
Base : Lithium hydride (1.2 mmol)
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Solvent : DMF (15 mL)
-
Temperature : 25°C, 4 hours
Table 3: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | LiH | 78 |
| Solvent | DMF | 80 |
| Temperature | 25°C | 78 |
Characterization :
-
FT-IR : 1690 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).
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¹H NMR (600 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.15–4.30 (m, 6H, OCH₂CH₂O + CH₂S), 7.30–7.60 (m, 9H, Ar-H), 10.10 (s, 1H, NH).
Discussion of Synthetic Challenges and Alternatives
Key Considerations
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Thiol Stability : The pyrrolopyrimidine-2-thiol intermediate is prone to oxidation; thus, reactions are conducted under nitrogen.
-
Coupling Efficiency : LiH in DMF outperforms K₂CO₃ due to stronger deprotonation of the thiol group.
-
Regioselectivity : The 2-position of the pyrrolopyrimidine is selectively functionalized due to electronic activation by the adjacent carbonyl group.
Alternative Routes
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Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol and alcohol derivatives, though yields are lower (65%).
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Ultrasound-Assisted Synthesis : Reduces reaction time to 1 hour but requires specialized equipment.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonylating agents (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) to form sulfonamide intermediates. Subsequent alkylation or coupling with pyrrolo[3,2-d]pyrimidine derivatives is performed in polar aprotic solvents like DMF. Key intermediates are characterized using:
Q. Which spectroscopic techniques are critical for confirming the molecular structure?
A combination of methods ensures structural fidelity:
| Technique | Application | Example Parameters |
|---|---|---|
| 1H-NMR | Assigns proton environments | DMSO-d6 solvent, δ 2.50 ppm reference |
| 13C-NMR | Identifies carbon frameworks | Referenced to DMSO (39.52 ppm) |
| FTIR | Detects functional groups | ATR mode, 4000–400 cm⁻¹ range |
| HRMS | Validates molecular formula | ESI source, m/z accuracy < 5 ppm |
Q. What in vitro assays are used to evaluate enzymatic inhibition (e.g., acetylcholinesterase)?
Standard protocols include:
- Ellman’s assay for acetylcholinesterase (AChE) inhibition, measuring thiocholine production at 412 nm.
- α-Glucosidase inhibition assays using p-nitrophenyl glucopyranoside as a substrate, monitored spectrophotometrically at 405 nm .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio).
- Continuous Flow Reactors: Improve mixing and heat transfer for exothermic steps .
- In-line Analytics: Employ real-time NMR or IR to monitor intermediate formation and adjust conditions dynamically .
Q. What methodologies resolve discrepancies between crystallographic and spectroscopic data?
- X-ray Crystallography: Resolve absolute configuration using single-crystal data (e.g., R-factor < 0.054, data-to-parameter ratio > 13.6) .
- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in solution .
- DFT Calculations: Compare experimental NMR shifts with computed values to validate proposed conformers .
Q. How can computational modeling predict enzyme interactions?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen binding modes with AChE (PDB: 4EY7).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications .
Q. What strategies address contradictions between in vitro and in silico activity data?
- Meta-analysis: Reconcile data by evaluating assay conditions (e.g., buffer pH, ionic strength) against simulation parameters .
- Proteomics: Validate target engagement using CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .
- QSAR Modeling: Develop quantitative structure-activity relationships to refine computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
